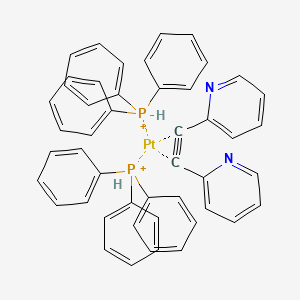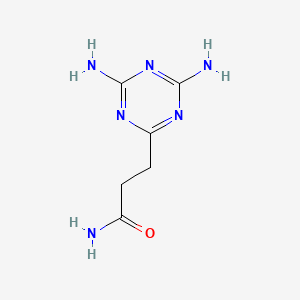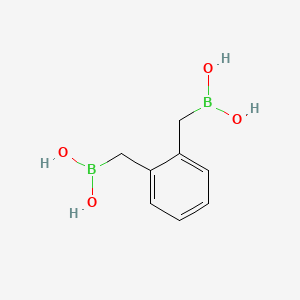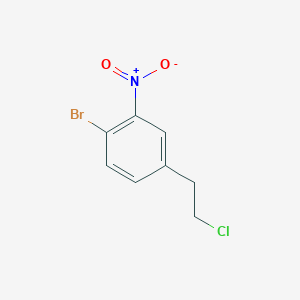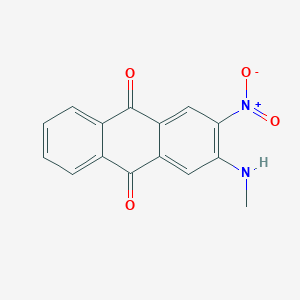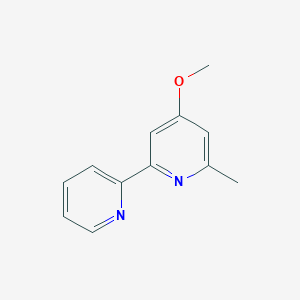
2,2'-Bipyridine, 4-methoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-methyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, a class of compounds known for their ability to form complexes with metal ions. This compound is of interest in various fields, including coordination chemistry, catalysis, and materials science, due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine in the presence of a nickel catalyst, such as NiBr2(PPh3)2, along with a reducing agent like zinc powder . The reaction is carried out under mild conditions to achieve high yields.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-bromo-2,6-dimethylpyridine is reacted with a boronic ester
Industrial Production Methods
Industrial production of 4-Methoxy-6-methyl-2,2’-bipyridine may involve large-scale coupling reactions using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-6-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Its metal complexes are investigated for use in materials with specific electronic, magnetic, or optical properties.
Biological Studies: The compound and its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The bipyridine ligand can stabilize various oxidation states of the metal, facilitating redox reactions and other catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4 and 4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Features methyl groups at the 6 and 6’ positions.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness
4-Methoxy-6-methyl-2,2’-bipyridine is unique due to the presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. These substituents can enhance its ability to form stable complexes with metals and modify its catalytic behavior compared to unsubstituted bipyridine or other derivatives .
Propiedades
Número CAS |
102116-96-1 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(15-2)8-12(14-9)11-5-3-4-6-13-11/h3-8H,1-2H3 |
Clave InChI |
XSTPJGHTHOPKFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


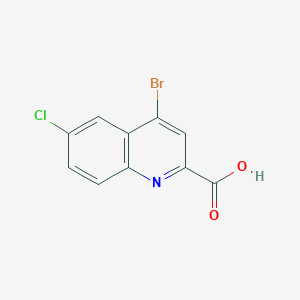
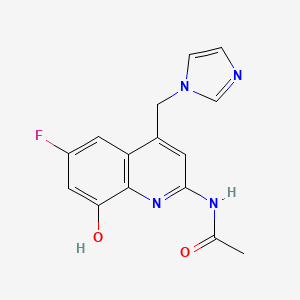
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
